N-Isopropyl-1H-benzo[d]imidazol-1-amine
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Overview
Description
N-Isopropyl-1H-benzo[d]imidazol-1-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-1H-benzo[d]imidazol-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
N-Isopropylation: The introduction of the isopropyl group can be achieved through alkylation. This involves reacting the benzimidazole with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Isopropyl-1H-benzo[d]imidazol-1-amine can undergo oxidation reactions, typically using oxidizing agents like
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-propan-2-ylbenzimidazol-1-amine |
InChI |
InChI=1S/C10H13N3/c1-8(2)12-13-7-11-9-5-3-4-6-10(9)13/h3-8,12H,1-2H3 |
InChI Key |
MWTWWAQOEWTYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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